Home > Products > Screening Compounds P41657 > N-(4-fluorophenyl)-4-(phenylethynyl)benzamide
N-(4-fluorophenyl)-4-(phenylethynyl)benzamide -

N-(4-fluorophenyl)-4-(phenylethynyl)benzamide

Catalog Number: EVT-5928693
CAS Number:
Molecular Formula: C21H14FNO
Molecular Weight: 315.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

Compound Description: (S)-17b is a potent and selective histone deacetylase (HDAC) inhibitor with a benzamide core structure. [] It exhibits potent inhibitory activity against human class I HDAC isoforms and demonstrates strong antitumor activity in vitro and in vivo. []

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

Compound Description: FNA is a potent HDAC inhibitor that exhibits selectivity for class I HDACs, particularly HDAC3. [] It shows antiproliferative activity against solid tumor cell lines and inhibits tumor growth in vivo. []

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide

Compound Description: This compound is a thiazole derivative featuring a benzamide group. [] The crystal structure reveals a planar thiazole ring with specific dihedral angles to the attached phenyl rings. []

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

Compound Description: Derived from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride, this compound displays a unique funnel-like arrangement with two p-fluorophenyl rings connected to the imide group. []

3-Fluoro-N-(3-fluorophenyl)benzamide

Compound Description: This benzamide derivative exhibits concomitant polymorphism, meaning it can exist in two different crystalline forms simultaneously. [] This phenomenon is attributed to the disorder observed in the crystal structures of both forms. []

(E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (Chidamide)

Compound Description: Chidamide is a clinically approved histone deacetylase inhibitor, specifically targeting subtype-selective HDACs. [] It is used for the treatment of relapsed and refractory peripheral T cell lymphoma. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5. [] It enhances receptor responses by binding to a novel allosteric site distinct from the MPEP site. []

2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide

Compound Description: This compound is synthesized through a microwave-assisted Fries rearrangement from a 1,2,4-triazole intermediate. [] The structure and intermolecular interactions have been studied using X-ray crystallography and theoretical calculations. []

4-Acetamido-N-(3-substituted-4-fluorophenyl) benzamide derivatives

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial, anti-inflammatory, and antioxidant activities. [] Some derivatives showed moderate activity against Staphylococcus aureus and good anti-inflammatory activity. []

3-Bromo-N-{(2S)-2-(4-fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5-(trifluoromethyl)benzamide fumarate

Compound Description: This benzamide derivative, investigated for its potential in treating gastrointestinal disorders, is formulated as a fumarate salt. [] The development of different crystalline forms of this salt has also been explored. []

4-(2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamido)-N-(4-fluorophenyl)benzamide (T-1-APFPB)

Compound Description: T-1-APFPB is a theobromine derivative designed as a potential vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor. [] It demonstrated good binding affinity to VEGFR-2 in silico and showed promising in vitro anticancer activity against HepG2 and MCF-7 cell lines. []

3-Acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (Compound 1)

Compound Description: Compound 1 is a potent and selective covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3). [] It showed subnanomolar IC50 values against JNK3 and displayed high metabolic stability. []

N-(3-((4-Amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

Compound Description: 13an is a potent multikinase inhibitor, demonstrating significant activity against Src, KDR, and other kinases involved in the MAPK signaling pathway. [] It exhibited potent antitumor activity both in vitro and in vivo against triple-negative breast cancer (TNBC). []

2″-Chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide (2e)

Compound Description: This thiazole-containing benzamide derivative exhibits potent and selective inhibitory activity against human tissue non-specific alkaline phosphatase (h-TNAP). [] It showed promising anticancer potential and induced apoptosis in various cancer cell lines. []

4-(Ethanimidoylamino)-N-(4-fluorophenyl)benzamide hydrobromide (FAB1020)

Compound Description: FAB1020 is a selective inhibitor of inducible nitric oxide synthase (iNOS) that exhibits anti-inflammatory effects in LPS-stimulated human monocytes. [] It reduces cytotoxicity, IL-6 secretion, and cell migration, suggesting potential therapeutic value for inflammatory and autoimmune diseases. []

N-[(R)-3,3-difluoro-4-hydroxy-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-fluoro-2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]benzamide (KPR-5714)

Compound Description: KPR-5714 acts as a novel and selective transient receptor potential melastatin 8 (TRPM8) antagonist. [] It has demonstrated efficacy in preclinical models of overactive bladder (OAB) by inhibiting bladder afferent hyperactivity and improving voiding behavior. []

N-(4-fluorophenyl)-3-(trifluoromethyl) benzamide and 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide

Compound Description: These two benzamide derivatives are studied for their short H-bond interactions with organic fluorine atoms in their crystal structures. [] The analysis revealed that such H-bonds, although weak, contribute to the overall stability of the crystal packing. []

RGFP966 ((E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide)

Compound Description: RGFP966 is a selective inhibitor of HDAC3. [] In a mouse model of Huntington's disease, RGFP966 improved motor function and reduced striatal volume loss, suggesting neuroprotective effects. []

Relevance: Although structurally distinct from N-(4-fluorophenyl)-4-(phenylethynyl)benzamide, RGFP966 demonstrates the potential therapeutic value of targeting HDAC3, a target also implicated in studies involving the structurally related compound FNA. [, ]

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) and 4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: Both CDPPB and VU-29 act as positive allosteric modulators of mGluR5, enhancing receptor responses. [, ] They bind to the same allosteric site as the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP). [, ]

Compound Description: LY2444296 and LY2795050 are short-acting κ-opioid receptor antagonists that demonstrate anti-anhedonic effects in mice. [] They effectively reversed the grooming deficits induced by the κ-agonist salvinorin A and reduced immobility in the forced swim test. []

Properties

Product Name

N-(4-fluorophenyl)-4-(phenylethynyl)benzamide

IUPAC Name

N-(4-fluorophenyl)-4-(2-phenylethynyl)benzamide

Molecular Formula

C21H14FNO

Molecular Weight

315.3 g/mol

InChI

InChI=1S/C21H14FNO/c22-19-12-14-20(15-13-19)23-21(24)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-15H,(H,23,24)

InChI Key

FLAYXTBKDWLWLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.